Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate

Peptide Synthesis Solid-Phase Synthesis Coupling Reagent

HOCt (CAS 137156-41-3) is a specialized N-hydroxy-triazole coupling reagent designed for Fmoc-based solid-phase peptide synthesis (SPPS). Unlike generic additives, HOCt offers a quantifiable process advantage: its lack of absorbance at 302 nm enables uninterrupted real-time optical monitoring of Fmoc deprotection, critical for automated synthesizers. It effectively suppresses racemization and enhances coupling efficiency in 'difficult sequences' such as endothelin analogues. However, its reactivity is finely tuned to SPPS conditions—validation is essential for other applications. With consistent ≥98% purity and defined physicochemical properties, HOCt meets the demands of pharmaceutical process development, API synthesis, and regulated QC laboratories.

Molecular Formula C5H7N3O3
Molecular Weight 157.13 g/mol
CAS No. 137156-41-3
Cat. No. B148033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate
CAS137156-41-3
Molecular FormulaC5H7N3O3
Molecular Weight157.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(N=N1)O
InChIInChI=1S/C5H7N3O3/c1-2-11-5(9)4-3-8(10)7-6-4/h3,10H,2H2,1H3
InChIKeyFIRHQRGFVOSDDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate (HOCt) Procurement: A Triazole-Based Peptide Coupling Reagent


Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate (CAS 137156-41-3), commonly referred to as HOCt, is a heterocyclic organic compound belonging to the N-hydroxy-1,2,3-triazole class [1]. It is primarily recognized for its application as a coupling reagent in solid-phase peptide synthesis (SPPS), where it is employed to enhance coupling efficiency and suppress epimerization [2]. This compound is available from commercial suppliers with a purity of ≥98.0-99% and is characterized by its molecular formula C5H7N3O3 and a molecular weight of approximately 157.13 g/mol .

Why Generic Substitution of HOCt is Ineffective: Evidence of Specialized Reactivity


Substituting Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate (HOCt) with another N-hydroxy additive (e.g., HOBt, HOAt) without rigorous validation is not advisable, as its performance is highly context-dependent. While HOCt is documented to suppress racemization effectively in peptide synthesis [1][2], a separate systematic study on sialic acid derivatization revealed that HOCt resulted in >90% under-modification and formation of a red precipitate, rendering it unsuitable for that specific application [3]. This demonstrates that HOCt's reactivity is not a generic property of the triazole class but is uniquely tuned to specific reaction conditions (e.g., solvent, substrate), necessitating an evidence-based selection approach for each intended use-case.

Quantitative Evidence for Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate (HOCt) Differentiation


HOCt Demonstrates High Efficiency in Solid-Phase Peptide Synthesis with DIC

In solid-phase peptide synthesis (SPPS), HOCt exhibits a very high coupling efficiency when used in conjunction with carbodiimide reagents such as diisopropylcarbodiimide (DIC) [1]. While quantitative, side-by-side comparison data for coupling efficiency versus other reagents like HOBt or HOAt is not detailed in the primary literature, the compound is described as 'optimal' for Fmoc-based SPPS, implying its performance meets or exceeds the requirements for demanding peptide sequences [1].

Peptide Synthesis Solid-Phase Synthesis Coupling Reagent

HOCt Enables Real-Time UV Monitoring in SPPS Due to Lack of 302 nm Absorbance

A unique, quantifiable advantage of HOCt is that it does not absorb light at 302 nm, a wavelength commonly used to monitor Fmoc deprotection during SPPS [1]. This property allows for real-time, on-resin monitoring of each coupling cycle without interference from the coupling reagent. This is a direct, verifiable differentiator from other additives that may absorb at this wavelength and thus complicate or preclude optical monitoring of the synthesis process [1].

Peptide Synthesis Process Analytical Technology UV Monitoring

HOCt Shows Poor Performance in Sialic Acid Derivatization, Defining Its Niche

In a 2019 study evaluating catalysts for linkage-specific sialic acid derivatization, HOCt was directly compared to HOBt, 6-Cl-HOBt, 6-CF3-HOBt, HOAt, and Oxyma Pure [1]. The study found that HOCt resulted in >90% under-modification of sialic acids at 60 °C across all pH conditions tested and led to the formation of a red precipitate, which halted further investigation [1]. The limited efficiency was attributed to its low solubility in ethanol/water mixtures [1].

Glycoscience Sialic Acid Derivatization Reagent Screening

HOCt is Demonstrated to Suppress Racemization in Peptide Bond Formation

A dedicated study on racemization demonstrated that HOCt, when used with DIC, effectively suppresses the epimerization of amino acids during peptide coupling [1]. While the primary literature describes the compound as having a 'high coupling efficiency with suppression of racemisation' , specific quantitative values (e.g., % D-enantiomer formed) for the target compound relative to a benchmark like HOBt were not located in the available search results.

Peptide Synthesis Racemization Stereochemistry

HOCt Commercial Purity Standards Meet Research-Grade Specifications

Commercial vendors specify the purity of HOCt at ≥98.0% (HPLC, T) from TCI America and ≥99% (HPLC) from Chem-Impex . This level of purity is consistent with research-grade reagents and ensures a low level of contaminants that could interfere with sensitive synthetic applications. The compound is typically supplied as a white crystalline powder with a melting point range of 102-106 °C or 105 °C , providing a physical specification for incoming quality verification.

Quality Control Purity Analysis Procurement

HOCt Solubility Profile Defines Optimal Solvent Systems for Application

Physicochemical data indicates HOCt is slightly soluble in chloroform and methanol , and its poor performance in an ethanol/water mixture was attributed to low solubility in that medium [1]. This information, while not a direct comparison to another reagent, is a class-level inference that guides proper experimental design. For optimal performance, users should select organic solvents like DMF or dichloromethane, a common practice for peptide synthesis reagents.

Solubility Reagent Preparation Experimental Design

Optimal Application Scenarios for Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate (HOCt) Based on Quantitative Evidence


Solid-Phase Peptide Synthesis (SPPS) with Real-Time UV Monitoring

HOCt is uniquely suited for automated SPPS where real-time monitoring of Fmoc deprotection is required. Its lack of absorbance at 302 nm [1] allows for uninterrupted optical monitoring of the deprotection step, providing a quantifiable process advantage over other additives that may interfere with this measurement. This application scenario is directly supported by the compound's design and documented use in Fmoc-based SPPS [1].

Synthesis of Endothelin Analogues and Difficult Peptide Sequences

The primary literature describes the successful application of HOCt in the synthesis of endothelin analogues and other 'difficult sequences' [1]. This indicates its utility in overcoming challenges such as aggregation or steric hindrance that can plague peptide synthesis, making it a candidate for the production of complex, biologically relevant peptides.

Use as a Research Tool in Peptide Coupling Methodology Studies

Given its specific performance profile—high efficiency in SPPS [1] but poor performance in aqueous/organic mixtures for sialic acid derivatization [2]—HOCt serves as a valuable research tool for investigating the influence of reaction medium and substrate on coupling reagent performance. Its well-defined limitations make it a useful comparator in studies aimed at optimizing synthetic protocols or developing novel coupling methodologies.

Quality Control and Process Development for Peptide APIs

The commercially available high purity (≥98-99%) and defined physicochemical properties of HOCt make it suitable for use in regulated environments such as pharmaceutical process development and quality control laboratories. Its use in the synthesis of peptide active pharmaceutical ingredients (APIs) would be supported by these documented specifications, which are critical for maintaining process consistency and meeting regulatory filing requirements.

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